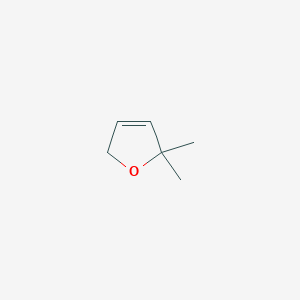

2,5-Dihydro-2,2-dimethylfuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethyl-2H-furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-6(2)4-3-5-7-6/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJBOLLYKNPLGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CCO1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,5 Dihydro 2,2 Dimethylfuran

Chemo- and Regioselective Synthesis Strategies

The selective synthesis of 2,5-Dihydro-2,2-dimethylfuran requires careful control over the reaction pathway to ensure the correct ring size (5-membered) and regiochemistry of bond formation. The primary strategies involve the cyclization of a linear precursor, where the key challenge is to favor the 5-membered ring over a potential 6-membered ring and to direct the cyclization to form the 2,2-disubstituted pattern.

Cyclization Reactions for Dihydrofuran Ring Formation

The formation of the dihydrofuran ring is most commonly achieved through the cyclization of an unsaturated alcohol. The regiochemical outcome of this cyclization is governed by Baldwin's rules, with 5-endo cyclizations being the key step in forming the 2,5-dihydrofuran (B41785) scaffold from specific precursors.

Intramolecular cyclization is the most direct and common approach for synthesizing simple dihydrofurans like the target compound. This strategy involves an unsaturated alcohol precursor that undergoes ring closure. A logical and common precursor for this compound is 4-methyl-4-penten-1-ol . nih.gov In this molecule, the hydroxyl group acts as an internal nucleophile, attacking the double bond to form the heterocyclic ring.

The cyclization can be promoted by various means, including electrophilic addition to the alkene, which initiates the ring-closing process. For instance, the phenylselenoetherification of unsaturated alcohols is a well-established method where an electrophilic selenium reagent activates the double bond. bg.ac.rs In the case of terminally disubstituted alkenols similar to 4-methyl-4-penten-1-ol, the reaction proceeds according to Markovnikov and Baldwin rules, favoring the formation of a five-membered ring through a 5-endo-trig cyclization, leading to a carbocationic intermediate that is then trapped. bg.ac.rs

Another powerful intramolecular approach involves the cyclization of α-hydroxyallenes. mdpi.comcsic.es These versatile substrates can be cyclized using various catalysts to yield substituted 2,5-dihydrofurans. mdpi.comcsic.es The synthesis of the specific 2,2-dimethyl derivative would require a suitably substituted allenic alcohol, which upon activation, undergoes a 5-endo cyclization.

While intramolecular reactions are dominant for simple dihydrofurans, intermolecular strategies, such as cycloaddition reactions, represent an alternative. However, for a non-functionalized target like this compound, these methods are less common. A theoretical intermolecular approach could involve a formal [4+1] cycloaddition, though such methods are more typically applied to the synthesis of more complex, functionalized dihydrofurans. organic-chemistry.org For instance, palladium-catalyzed reactions of enol ethers have been used to access dihydrofuran structures. thegoodscentscompany.com Another example is the reaction between 1,4-dilithio-1,3-dienes and aldehydes to produce polysubstituted 2,5-dihydrofurans. thegoodscentscompany.com These methods, while powerful, are generally employed for targets with greater substitution and functionality than this compound.

Catalytic Synthesis of this compound

Catalysis offers a mild and efficient means to achieve the synthesis of dihydrofurans, often with high selectivity and tolerance for various functional groups. Both transition metals and other catalytic systems have been successfully employed.

Transition metals are widely used to catalyze the cyclization of unsaturated alcohols. Late transition metals such as gold, silver, palladium, and copper are particularly effective as they act as soft Lewis acids, activating the unsaturated C-C bond towards nucleophilic attack by the tethered hydroxyl group. clockss.org

Gold and Silver Catalysis : Gold(III) and Silver(I) salts are highly effective catalysts for the cyclization of allenic alcohols to form 2,5-dihydrofurans. mdpi.comorganic-chemistry.org For example, gold(III) chloride catalyzes the cyclization of α-hydroxyallenes at room temperature, providing access to tri- and tetrasubstituted 2,5-dihydrofurans in excellent yields. csic.esorganic-chemistry.org Silver(I) catalysts are also well-known to promote the cyclization of allenic alcohols. mdpi.com The mechanism involves the activation of the allene (B1206475) system by the metal, followed by a 5-endo-trig intramolecular attack of the hydroxyl group. eajournals.org

Palladium Catalysis : Palladium catalysts are versatile for constructing dihydrofuran rings. Pd(II) can catalyze the coupling and cyclization of different allenols to produce highly substituted dihydrofurans. researchgate.net Palladium-catalyzed intramolecular carboetherification reactions have also been developed, though these often lead to tetrahydrofuran (B95107) products, they highlight the capability of palladium to mediate C-O bond formation. nih.gov

Copper Catalysis : Copper salts, such as Cu(I) halides, can catalyze the cycloisomerization of alkynyl ketones, which are precursors to furan (B31954) rings. nih.gov More relevantly, copper-catalyzed intramolecular carboetherification of certain pentenols can yield bicyclic ether systems, demonstrating copper's utility in promoting the necessary C-O bond formation for furan ring synthesis. nih.govscispace.com

| Catalyst | Precursor Type | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Gold(III) Chloride (AuCl₃) | α-Hydroxyallenes | Substituted 2,5-Dihydrofurans | Mild conditions, complete axis-to-center chirality transfer. | csic.esorganic-chemistry.org |

| Silver(I) Nitrate (AgNO₃) | Allenic Alcohols | Substituted 2,5-Dihydrofurans | Classic method for allenol cyclization. | mdpi.com |

| Palladium(II) Iodide (PdI₂) | 2,3-Allenols | Functionalized 2,5-Dihydrofurans | Coupling-cyclization of two different allenols. | researchgate.net |

| Copper(II) Triflate (Cu(OTf)₂) | Unsaturated Alcohols | Fused/Bridged Tetrahydrofurans | Intramolecular alkene carboetherification. | nih.gov |

Beyond metal catalysis, other systems can promote the formation of the dihydrofuran ring.

Asymmetric Catalysis for Enantioselective Synthesis

The generation of chiral dihydrofurans is of significant interest, and asymmetric catalysis provides a powerful tool for achieving high enantioselectivity. Research has focused on metal-catalyzed reactions that can construct the dihydrofuran ring while controlling its stereochemistry.

One notable strategy involves a bifunctional silver catalyst to promote the intramolecular capture of oxonium ylides with alkynes. rsc.org Mechanistic studies suggest that the active catalytic species involves two silver catalyst molecules that synergistically activate both the oxonium ylide and the alkyne, facilitating a highly chemo- and enantioselective cyclization. rsc.org This method provides a facile route to various 2,5-dihydrofurans in good to excellent yields. rsc.org

Another powerful approach is the copper-catalyzed asymmetric [4+1] cycloaddition of α,β-unsaturated carbonyl compounds with diazo compounds. This method leads to the formation of highly functionalized and optically active 2,3-dihydrofurans. acs.org For example, the reaction between an α-benzylidene-β-ketoester and a diazo compound, catalyzed by a Cu(I) complex with a chiral bis(oxazoline) ligand, can produce tetrasubstituted 2,3-dihydrofurans with excellent diastereoselectivity and high enantiomeric excess (ee). acs.org

Furthermore, the enantioselective total synthesis of natural products containing the 2,5-dihydrofuran skeleton has driven the development of specific cyclization methods. A key step in the synthesis of a dihydrorosefuran monoterpene involved a silver(I)-mediated intramolecular cyclization of an α-hydroxyallene. nih.govd-nb.info This Ag(I)-induced addition of a hydroxyl group across a terminal double bond of the allene system effectively constructs the 2,5-dihydrofuran ring. nih.govd-nb.info

Table 1: Asymmetric Synthesis of Dihydrofuran Derivatives

| Catalyst/Method | Substrates | Product Type | Yield | Enantiomeric Excess (ee) | Ref |

|---|---|---|---|---|---|

| Bifunctional Ag Catalyst | Alkynyl oxonium ylides | 2,5-Dihydrofurans | Good to Excellent | High | rsc.org |

| Cu(I)/Chiral Ligand | α-Benzylidene-β-ketoester + Diazo compound | Tetrasubstituted 2,3-Dihydrofurans | up to 93% | up to 96% | acs.org |

| Ag(I)-mediated Cyclization | α-Hydroxyallene | 2,5-Dihydrofuran | 90% | N/A (diastereoselective) | d-nb.info |

Electrochemical and Photochemical Synthesis Routes

Electrochemical methods offer a green and efficient alternative to traditional chemical oxidation for synthesizing dihydrofuran rings, avoiding toxic reagents like heavy metal salts. nih.govresearchgate.net The anodic oxidation of furans is a primary electrochemical route to produce 2,5-disubstituted-2,5-dihydrofurans. For instance, the electrosynthesis of 2,5-diacetoxy-2,5-dihydrofuran (B145592) can be achieved, and studies have focused on understanding the reaction mechanism and controlling the stereoselectivity of the products. nih.gov It has been shown that the ratio of cis to trans isomers can be influenced by whether a chemical or electrochemical method is used. nih.gov

A patented process describes the electrochemical oxidation of 2,5-dihydrofuran itself in the presence of an alkanol (like methanol (B129727) or ethanol) to produce 2,5-dialkoxy-2,5-dihydrofurans. google.com This method is advantageous as it starts from the more stable dihydrofuran and avoids the handling of furan, while also preventing the use of large quantities of bromine and bases associated with older chemical methods. google.com The process can be run in conventional industrial cells, using a conducting salt to facilitate the reaction. google.com High yields of products like 2,5-dimethoxy-2,5-dihydrofuran (B146672) have been reported. google.com

Photochemical routes involving 2,5-dihydrofurans have also been explored, primarily focusing on their subsequent reactions rather than their synthesis. A notable reaction is the photochemical ring contraction of 2,5-dihydrofurans to form functionalized oxetanes. beilstein-journals.orgrsc.org This reaction is typically promoted by visible light in the presence of diazo compounds and proceeds under catalyst-free conditions, tolerating a wide range of functional groups. beilstein-journals.orgrsc.org

Multi-Component Reactions (MCRs) for Direct Access to this compound

Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step from simple precursors. Several MCRs have been developed for the diastereoselective synthesis of highly substituted dihydrofurans.

One common strategy involves the domino condensation/addition/heterocyclization of a 1,3-dicarbonyl compound, an aldehyde, and a third component. For example, enolizable 6-membered cyclic 1,3-dicarbonyls react with arylaldehydes and phenacyl chloride to yield dihydrofuran-fused derivatives. nih.gov A one-pot, three-component reaction of a phenacylpyridinium salt, a 1,3-dicarbonyl compound, and formaldehyde (B43269) can produce 2,4-diacyl-2,3-dihydrofurans in excellent yields. nih.gov

The use of in-situ generated pyridinium (B92312) ylides is another effective approach. A three-component reaction between an aromatic aldehyde, a cyclic β-diketo compound, and a pyridinium ylide can afford fused trans-2,3-dihydrofuran derivatives. thieme-connect.com This type of Michael-initiated ring-closure reaction can be performed in environmentally friendly solvents like water. thieme-connect.com Similarly, a one-pot three-component synthesis of multi-substituted 2,3-dihydrofuran (B140613) scaffolds has been achieved via pyridinium ylide-mediated cyclization, demonstrating broad substrate scope under mild conditions. rsc.org

Table 2: Multi-Component Reactions for Dihydrofuran Synthesis

| Reactants | Catalyst/Conditions | Product Type | Yield | Ref |

|---|---|---|---|---|

| 1,3-Indanedione, Aromatic aldehyde, Pyridinium ylide | Triethylamine, Microwave, Solvent-free | Dihydroindeno[1,2-b]furans | Excellent | researchgate.net |

| Aromatic aldehyde, Cyclic β-diketo compound, Pyridinium ylide | NaOH, Water, Reflux | Fused trans-2,3-Dihydrofurans | Good | thieme-connect.com |

| DNA-conjugated aldehyde, β-Ketonitrile, Pyridinium salt | Mild conditions | DNA-conjugated 2,3-Dihydrofurans | Good to Excellent | rsc.org |

| Arylaldehyde, 1,3-Dicarbonyl, Phenacyl chloride | N/A | Dihydrofuran-fused derivatives | N/A | nih.gov |

Synthesis from Biomass-Derived Precursors via Novel Catalytic Systems

The synthesis of furanic compounds from renewable biomass is a cornerstone of modern biorefining. Lignocellulosic biomass can be converted into platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net While much of the research focuses on converting HMF into the biofuel 2,5-dimethylfuran (B142691) (DMF), these furanic platforms also serve as precursors for dihydrofurans. scispace.commdpi.com

A direct and promising route involves the catalytic reduction of the furan ring itself. Recent studies have demonstrated that furans can be cleanly converted to 2,5-dihydrofurans using a Brønsted acid-catalyzed reduction with a silane (B1218182) reducing agent. acs.org For example, furan can be converted to 2,5-dihydrofuran in quantitative yield using this method. acs.org The reaction proceeds through the protonation of the furan ring to form an oxocarbenium ion, which is then reduced. The strength of the acid catalyst is crucial for controlling the selectivity and preventing over-reduction to tetrahydrofuran. acs.org This strategy provides a direct link from biomass-derived furans to the 2,5-dihydrofuran scaffold.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which promote the use of sustainable and non-hazardous methods, are increasingly being applied to the synthesis of heterocyclic compounds, including dihydrofurans.

Solvent-Free and Aqueous Medium Reactions

A significant advancement in green synthesis is the replacement of volatile organic solvents with water or the elimination of solvents altogether. The synthesis of dihydrofuran derivatives has been successfully demonstrated in aqueous media. For instance, a one-pot, three-component reaction for synthesizing fused trans-2,3-dihydrofuran derivatives proceeds efficiently in refluxing water. thieme-connect.com This approach is environmentally acceptable, often simplifies workup procedures, and can enhance reactivity and selectivity due to water's unique properties. thieme-connect.com Another green multicomponent approach uses imidazole (B134444) as a catalyst in water to produce functionalized trans-2,3-dihydrofuro[3,2-c]coumarins in excellent yields. acs.org

Solvent-free conditions, often coupled with microwave irradiation, represent another green strategy. An efficient, diastereoselective synthesis of dihydroindeno[1,2-b]furans has been achieved through a three-component reaction under solvent-free microwave conditions, resulting in excellent yields and reduced reaction times. researchgate.net

Utilization of Renewable Feedstocks

Conversion of lignocellulosic biomass (composed of cellulose (B213188) and hemicellulose) into C5 and C6 sugars.

Dehydration of these sugars to produce platform molecules like furfural and HMF. researchgate.net

Catalytic conversion of these furans into the desired dihydrofuran ring system. A key reaction is the Brønsted acid-catalyzed reduction of the furan ring. acs.org

This bio-based route offers a sustainable alternative to petroleum-based syntheses, reducing reliance on fossil fuels and contributing to a circular economy. The development of efficient and selective catalysts for each step is crucial for the economic viability of producing this compound from renewable resources. scispace.com

Chemical Reactivity and Reaction Mechanisms of 2,5 Dihydro 2,2 Dimethylfuran

Mechanistic Studies of Ring-Opening and Ring-Closing Reactions

The stability of the dihydrofuran ring is subject to cleavage and transformation under various energetic conditions, including the presence of acids, heat, or light. These reactions are of fundamental interest in organic synthesis for the creation of acyclic compounds or for rearranging to other heterocyclic systems.

In the presence of acid, 2,5-Dihydro-2,2-dimethylfuran is susceptible to ring-opening hydrolysis. The mechanism is initiated by the protonation of the ether oxygen atom, which enhances the electrophilicity of the adjacent carbon atoms. A subsequent nucleophilic attack by water on one of these carbons leads to the cleavage of a C-O bond. This process results in the formation of an intermediate that ultimately yields a dicarbonyl compound. For instance, the acid-catalyzed hydrolysis of furan (B31954) and its derivatives, like 2,5-dimethylfuran (B142691), has been studied kinetically, proposing a mechanism where the slow step is the proton transfer to a carbon atom of the furan ring. researchgate.net

This reactivity is analogous to the acid-catalyzed hydrolysis of other cyclic ethers and acetals, where a pre-equilibrium protonation step makes the ring susceptible to nucleophilic attack and subsequent opening. viu.cayoutube.comchemguide.co.ukyoutube.com The stability of the resulting carbocation intermediates plays a crucial role in the reaction pathway. In the case of this compound, the gem-dimethyl group at the 2-position would stabilize an adjacent carbocation, influencing the regioselectivity of the ring-opening. Lewis acid-catalyzed ring-opening reactions have also been explored for substituted dihydrofurans, leading to functionalized carbazoles and other complex structures. mdpi.comresearchgate.net

The thermal decomposition (pyrolysis) of dihydrofurans can lead to a variety of products through complex reaction pathways, often involving radical intermediates or pericyclic reactions. While specific studies on this compound are not abundant, research on related furan compounds provides insight into potential decomposition routes. The pyrolysis of furan, for example, proceeds through the formation of carbene intermediates, which then fragment or rearrange to produce species like ketene, acetylene, and propargyl radicals. nih.govnrel.gov The thermal decomposition of 2,5-dimethylfuran is dominated by a hydrogen transfer leading to a carbene intermediate that rearranges and subsequently decomposes. researchgate.net It is plausible that this compound would follow a pathway involving initial homolytic cleavage of a C-O or C-C bond, followed by rearrangements and fragmentation.

Photolytic decomposition involves the absorption of light to promote the molecule to an excited state, from which it can undergo chemical reactions. Photorearrangement of related systems can lead to the formation of dihydrofuran derivatives through intermediates like triplet 1,4-biradicals. nih.gov The specific photolytic pathways for this compound would depend on the wavelength of light used and the presence of any photosensitizers.

Rearrangements within the dihydrofuran core can occur under various conditions. For example, the Achmatowicz reaction involves the rearrangement of a 2,5-dimethoxy-2,5-dihydrofuran (B146672) to a dihydropyran in the presence of dilute sulfuric acid. wikipedia.org While this specific reaction starts from a different substrate, it highlights the potential for acid-catalyzed skeletal rearrangements in dihydrofuran systems.

Cobalt-catalyzed enantioselective ring-opening reactions of 2,5-dihydrofurans have been shown to proceed through a proposed [2+2]-cycloaddition pathway, followed by a ring-opening via β-O elimination, leading to acyclic products. nih.gov Such metal-catalyzed processes offer alternative pathways for the transformation of the dihydrofuran ring that differ from traditional acid-catalyzed or thermal methods.

Hydrogenation and Dehydrogenation Reactivity

The double bond in the this compound ring allows for both the addition of hydrogen (hydrogenation) to form a saturated ring and the removal of hydrogen (dehydrogenation) to potentially form an aromatic furan system.

The hydrogenation of the carbon-carbon double bond in this compound yields the corresponding saturated ring system, 2,2-dimethyltetrahydrofuran. This reaction is typically carried out using heterogeneous catalysts, such as noble metals (e.g., Palladium, Platinum, Ruthenium) supported on carbon. escholarship.orgescholarship.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the rate and selectivity of the reaction.

Kinetic studies on the hydrogenation of related furan compounds have been conducted to understand the reaction mechanisms. researchgate.netacs.org For example, the hydrogenation of 2,5-dimethylfuran over various noble metal catalysts showed that Pt/C has a high selectivity for C-O bond hydrogenolysis, while other catalysts favor ring hydrogenation. escholarship.orgescholarship.org Asymmetric hydrogenation of substituted furans using chiral ruthenium catalysts has also been developed to produce enantioenriched tetrahydrofurans. nih.gov Photocatalytic methods using metal-loaded titanium(IV) oxide have also been employed for the hydrogenation of furan to tetrahydrofuran (B95107) without the need for hydrogen gas. rsc.org

| Substrate | Catalyst | Major Product | Reference |

|---|---|---|---|

| 2,5-Dimethylfuran | Pt/C | 2-Hexanone (via C-O hydrogenolysis) | escholarship.orgescholarship.org |

| 2,5-Dimethylfuran | Pd/C, Rh/C, Ru/C | 2,5-Dimethyltetrahydrofuran | escholarship.orgescholarship.org |

| Disubstituted Furans | Chiral Ruthenium Catalyst | Enantioenriched Tetrahydrofurans | nih.gov |

| Furan | Pd-loaded TiO2 (Photocatalytic) | Tetrahydrofuran | rsc.org |

The conversion of a dihydrofuran to an aromatic furan involves an oxidation reaction, specifically a dehydrogenation. This transformation can be achieved using various oxidizing agents. A common reagent used for the oxidative dehydrogenation of 2,3-dihydrofuran (B140613) derivatives to their corresponding furans is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.org This method has been shown to be effective for a range of substituted dihydrofurans, with yields typically in the range of 68-73%. rsc.org

The mechanism of DDQ-mediated oxidation is believed to involve a hydride transfer from the dihydrofuran ring to the DDQ molecule. nih.gov Other methods for the oxidation of furans and dihydrofurans include the use of hydrogen peroxide in the presence of a catalyst, which can lead to the formation of hydroxylated or alkoxylated dihydrofurans. osi.lvresearchgate.netosi.lv Anodic oxidation has also been utilized to synthesize 2,5-dihydroxy-2,5-dihydrofurans from furans. acs.org

| Substrate | Oxidant/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 2,3-Dihydrofuran derivatives | DDQ | Corresponding Furan | 68-73% | rsc.org |

| Furan | H2O2 / VOSO4 | 2-X-5-Y-2,5-dihydrofurans (X, Y = OH, OEt) | N/A | osi.lv |

| Furans | Anodic Oxidation | 2,5-Dihydroxy-2,5-dihydrofurans | N/A | acs.org |

Based on a comprehensive search of available scientific literature, detailed research findings on the specific chemical reactivity and reaction mechanisms of this compound are notably scarce, particularly concerning the precise topics outlined. The majority of published research focuses on the related aromatic compound, 2,5-dimethylfuran, which exhibits significantly different chemical properties.

Consequently, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline for this compound based on the available data. Information regarding its behavior in catalytic hydrogenolysis, as a diene in cycloaddition reactions, and specific regioselectivity in electrophilic and nucleophilic reactions could not be retrieved.

One study on a structurally similar compound, cis, trans-2,5-dihydro-2,5-dimethoxy furan, noted its susceptibility to cationic ring-opening polymerization in the presence of an acid catalyst like HClO₄. tubitak.gov.tr This suggests that electrophilic attack on the oxygen atom or the double bond of dihydrofuran rings can lead to ring cleavage, a reaction pathway that might be plausible for this compound. However, direct experimental data for this compound itself is not available in the search results.

Given the strict requirement to focus solely on the specified compound and outline, a detailed article cannot be generated without resorting to speculation, which would violate the principles of scientific accuracy.

Radical Reactions and Polymerization Initiation

Free Radical Addition and Polymerization Behavior

No research findings on the free radical addition to the double bond of this compound or its subsequent polymerization behavior could be located. Data regarding initiators, reaction conditions, polymer structure, and molecular weight for the radical polymerization of this specific monomer are absent from the reviewed literature.

Single Electron Transfer (SET) Mechanisms

There is no available information detailing the involvement of this compound in Single Electron Transfer (SET) mechanisms. Studies describing the formation of radical cations or anions of this compound and their subsequent reactions are not present in the scientific literature accessed.

Unable to Generate Article on "this compound" Due to Lack of Available Data

Following a comprehensive search of scientific literature and databases, it has been determined that there is insufficient available information to generate a detailed article on the chemical compound This compound according to the specified outline.

The user's request focused on the applications of this specific compound in several advanced areas of organic synthesis:

Applications of 2,5 Dihydro 2,2 Dimethylfuran in Advanced Organic Synthesis

Versatility as a Chiral Pool Starting Material

Despite targeted searches for "2,5-Dihydro-2,2-dimethylfuran" and its potential roles in these specific applications, the search results consistently yielded information on related but structurally distinct compounds, such as 2,5-Dimethylfuran (B142691) and 2,5-Dihydrofuran (B41785) . These compounds have different chemical properties and applications, and substituting this information would be scientifically inaccurate and violate the strict constraints of the request.

To maintain a high standard of accuracy and avoid generating unsubstantiated content, we cannot proceed with writing the article. Further research and publication on the synthesis and applications of this compound within the scientific community would be required before such an article could be authored.

Theoretical and Computational Chemistry Studies of 2,5 Dihydro 2,2 Dimethylfuran

Quantum Chemical Analysis of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules. These calculations solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular geometry, and energetic stability. For heterocyclic compounds like dihydrofurans, these methods are crucial for determining the fine details of their three-dimensional structure and electronic character.

The five-membered ring of a dihydrofuran is not inherently rigid and can adopt different conformations, primarily described by ring-puckering. The balance between ring strain and torsional strain determines the most stable geometry. Computational studies, particularly ab initio calculations, are used to map the potential energy surface associated with these conformational changes.

For the parent compound, 2,5-dihydrofuran (B41785) , ab initio computations have been performed to determine its equilibrium conformation. Studies utilizing various basis sets (STO-3G, 4-31G, and 6-31G*) have consistently predicted that the planar ring is the most stable, equilibrium conformation. researchgate.net This planarity suggests that the energetic penalty of torsional strain from eclipsing hydrogen atoms on the saturated carbons is not sufficient to overcome the angle strain required to pucker the ring.

In contrast, the isomeric 2,3-dihydrofuran (B140613) has been shown through both far-infrared spectroscopy and high-level ab initio calculations to have a non-planar, puckered structure. acs.org The potential energy function for its ring-puckering vibration reveals a barrier to planarity of 93 cm⁻¹ (approximately 0.27 kcal/mol), with the energy minima occurring at dihedral angles of ±22°. acs.org This difference highlights how the location of the double bond within the ring significantly alters the conformational landscape. The introduction of substituents, such as the two methyl groups in 2,5-Dihydro-2,2-dimethylfuran, would be expected to further influence the ring's preferred conformation due to steric and electronic effects, likely favoring a non-planar arrangement to alleviate steric hindrance.

| Compound | Calculated Equilibrium Conformation | Barrier to Planarity (cm⁻¹) | Reference |

|---|---|---|---|

| 2,5-Dihydrofuran | Planar | 0 | researchgate.net |

| 2,3-Dihydrofuran | Puckered (Dihedral Angle ±22°) | 93 | acs.org |

This compound is a non-aromatic compound as it contains sp³-hybridized carbon atoms that interrupt the cyclic conjugation required for aromaticity. However, it can participate in reactions that lead to the formation of aromatic or antiaromatic species. The energetic gain from achieving an aromatic state can be a powerful thermodynamic driving force for a reaction.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energetic profile of a reaction can be constructed. This allows for the validation of proposed mechanisms and the prediction of reaction outcomes.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying complex reaction mechanisms.

One study employed DFT calculations (at the M06-L-D3(SMD)/6–311g(d,p) level) to probe the mechanism of a cobalt-catalyzed asymmetric ring-opening of 2,5-dihydrofuran. nih.gov The calculations revealed a multi-step pathway. The first step is a [2+2]-cycloaddition between a cobalt vinylidene species and the dihydrofuran, which was found to have a low activation barrier of just 7.3 kcal/mol. nih.gov The subsequent ring-opening was modeled via two potential pathways: an inner-sphere β-O elimination with a prohibitively high barrier of +31.5 kcal/mol, and a more favorable outer-sphere β-O elimination assisted by a ZnCl₂ Lewis acid, which had a much lower barrier of 15.5 kcal/mol. nih.gov This computational result was consistent with experimental observations, demonstrating the predictive power of DFT in distinguishing between competing mechanistic pathways.

Another DFT study investigated the hydrogenation and ring-opening of furan (B31954) on a Pd(111) surface. This work identified dihydrofuran (DHF) as a key stable intermediate in the reaction network. researchgate.net The calculations showed that once DHF is formed, its direct ring-opening is energetically unfavorable due to high activation barriers. Instead, the fate of the reaction is determined by the competition between further hydrogenation to tetrahydrofuran (B95107) (kinetically preferred at low temperatures) and other pathways. researchgate.net

| Reaction / Process | Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Co-catalyzed [2+2] cycloaddition with 2,5-dihydrofuran | DFT | 7.3 | nih.gov |

| Co-catalyzed outer-sphere β-O elimination | DFT | 15.5 | nih.gov |

| Decomposition of 2,5-dihydrofuran to Furan + H₂ | DFT/Ab Initio | 50.17 | researchgate.net |

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a rigorous approach to calculating molecular energies without reliance on empirical parameters.

The energetic profile for the dehydrogenation of 2,5-dihydrofuran to furan has been calculated using such methods. The study reported an activation energy of 50.17 kcal/mol at the B3LYP/6-31G*//HF/6-31G level of theory. researchgate.net This value, which is in good agreement with experimental data, provides a quantitative measure of the energy required to initiate this ring transformation, highlighting the kinetic stability of the dihydrofuran ring. researchgate.net

Furthermore, ab initio calculations are crucial for determining the potential energy functions that govern molecular motions like ring-puckering. For 2,3-dihydrofuran, calculations at the MP2/6-311++G** level were used to predict the molecular structure and generate the kinetic energy function for the puckering coordinate. acs.org This theoretical input, combined with experimental far-infrared data, yielded a precise potential energy function, V(x) = 1.019 × 10⁶x⁴ − 1.946 × 10⁴x², which quantitatively describes the energy landscape of its conformation. acs.org

Prediction of Spectroscopic Signatures for Mechanistic Interpretation

A powerful application of computational chemistry is the prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. By calculating these properties for proposed intermediates and transition states, direct comparisons can be made with experimental spectra, offering strong evidence for or against a particular reaction mechanism.

The process involves first optimizing the geometry of the molecule of interest (e.g., a proposed reaction intermediate) using methods like DFT. Following this, specialized calculations are performed on the optimized structure to compute the desired spectroscopic data. For NMR, this involves calculating the magnetic shielding tensors for each nucleus. For IR spectroscopy, the harmonic vibrational frequencies and their corresponding intensities are computed. nih.gov

While no specific computational spectroscopic studies for this compound were found, experimental ¹H NMR data for the parent 2,5-dihydrofuran are well-established. chemicalbook.com These experimental values serve as a crucial benchmark for any future theoretical work. A computational study aiming to validate a reaction mechanism involving a substituted dihydrofuran would need to accurately reproduce such experimental data for the known species in the reaction. For example, the predicted ¹H NMR spectrum for a calculated intermediate could be compared against a spectrum measured during reaction monitoring to confirm its transient existence.

| Experimental ¹H NMR Data for 2,5-Dihydrofuran | ||

|---|---|---|

| Assignment | Chemical Shift (ppm) in CDCl₃ | Reference |

| Olefinic Protons (CH=CH) | 5.89 | chemicalbook.com |

| Methylene Protons (CH₂) | 4.63 | chemicalbook.com |

Inability to Generate Article on the Theoretical and Computational Chemistry of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific research pertaining to the molecular dynamics simulations of the reactivity of this compound in different media. As a result, it is not possible to generate an article that adheres to the strict requirements of the provided outline and focuses solely on the requested topic.

Extensive searches were conducted to locate theoretical and computational studies, including molecular dynamics simulations, that investigate the reactivity of this compound. These searches, however, did not yield any publications or data that directly address this specific area of research. While studies on related compounds, such as 2,5-dimethylfuran (B142691) and other dihydrofuran derivatives, are available, the explicit instruction to focus exclusively on this compound prevents the inclusion of this information.

The user's request mandated a detailed and scientifically accurate article structured around a specific outline, with a dedicated section on "Molecular Dynamics Simulations of Reactivity in Different Media." Without any available research findings or data tables on this subject for the specified compound, any attempt to generate the requested content would necessitate speculation or the inclusion of irrelevant information, thereby violating the core instructions of accuracy and strict adherence to the provided scope.

Therefore, due to the absence of the necessary scientific data, the generation of the requested article is not feasible at this time. Should relevant research on the molecular dynamics simulations of this compound become available in the future, the creation of such an article could be revisited.

Advanced Spectroscopic and Analytical Techniques for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2,5-Dihydro-2,2-dimethylfuran and for probing reaction mechanisms in solution. nih.gov One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allow for the complete assignment of all proton and carbon signals, confirming the connectivity and chemical environment of each atom within the molecule.

In-situ (or reaction monitoring) NMR spectroscopy is particularly powerful for gaining mechanistic insights. researchgate.net By acquiring spectra at various time points during a reaction, it is possible to track the concentration of reactants, products, and any observable intermediates. researchgate.net This real-time analysis provides valuable kinetic data and can help identify transient species that are key to the reaction mechanism. researchgate.neted.ac.uk For instance, the formation of an unexpected isomer or byproduct can be immediately detected and quantified, leading to a deeper understanding of the reaction pathway. Isotope labeling studies, where an atom is replaced by its NMR-active isotope (e.g., ¹³C or ²H), can further elucidate bond-forming and bond-breaking steps.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| 2 | -C(CH₃)₂ | ~1.2 - 1.4 | Singlet | N/A |

| 3 | -CH₂- | ~4.5 - 4.7 | Multiplet | J ≈ 2-3 Hz |

| 4 | =CH- | ~5.7 - 5.9 | Multiplet | J ≈ 6 Hz |

| 5 | =CH- | ~5.9 - 6.1 | Multiplet | J ≈ 6 Hz |

| 2 | -C(CH₃)₂ | ~85 - 90 | N/A | N/A |

| 3 | -CH₂- | ~75 - 80 | N/A | N/A |

| 4 | =CH- | ~128 - 132 | N/A | N/A |

| 5 | =CH- | ~125 - 129 | N/A | N/A |

| 2 | -C(CH₃)₂ | ~25 - 30 | N/A | N/A |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Reaction Intermediates

Advanced mass spectrometry (MS) techniques are critical for identifying and characterizing reaction intermediates, which are often present in low concentrations and have short lifetimes. researchgate.netnih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments, which is crucial for confirming molecular formulas. mdpi.com

Tandem mass spectrometry (MS/MS), often combined with soft ionization methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), allows for the structural investigation of intermediates. nih.gov In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected, subjected to collision-induced dissociation (CID) to generate fragment ions, and then the fragments are mass-analyzed. The resulting fragmentation pattern serves as a structural fingerprint, providing valuable information about the molecule's connectivity. This approach is instrumental in distinguishing between isomeric intermediates and mapping out complex reaction pathways. researchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound

| Analysis | Ion | Expected m/z | Significance |

|---|---|---|---|

| HRMS | [M+H]⁺ | 113.0961 | Confirms elemental composition (C₇H₁₃O⁺) |

| MS/MS | [M-CH₃]⁺ | 97.0648 | Indicates loss of a methyl group |

| MS/MS | [C₄H₅O]⁺ | 69.0335 | Suggests fragmentation of the dihydrofuran ring |

X-ray Crystallography of Key Derivatives and Adducts

While this compound is a liquid, X-ray crystallography can be employed to determine the precise three-dimensional structure of its solid derivatives or adducts. mdpi.comnih.gov This technique provides unequivocal proof of molecular structure, including relative stereochemistry, bond lengths, and bond angles with very high precision. researchgate.net

To perform this analysis, the target compound is first converted into a stable, crystalline solid. This can be achieved by reacting it with another molecule to form a derivative or by forming a co-crystal or adduct, for example, through a Diels-Alder reaction. researchgate.net The resulting crystal is then analyzed by X-ray diffraction. The structural data obtained is considered the "gold standard" for structural elucidation and can be used to validate the structures of key products or trapped intermediates in a reaction sequence, providing definitive evidence for proposed mechanistic pathways.

Vibrational Spectroscopy (IR, Raman) for Monitoring Reaction Progress and Identifying Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers a powerful method for identifying functional groups and tracking chemical changes in real-time. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.

For this compound, IR and Raman spectra would show characteristic bands for the C=C double bond, the C-O-C ether linkage, and various C-H bonds. These techniques are particularly useful for reaction monitoring, as the disappearance of a reactant's characteristic peak (e.g., a carbonyl stretch in a starting material) and the appearance of a product's peak (e.g., the C=C stretch of the dihydrofuran ring) can be observed directly. This allows for qualitative and sometimes quantitative assessment of reaction kinetics. When combined with density functional theory (DFT) calculations, experimental vibrational spectra can be simulated, aiding in the precise assignment of complex spectral features. mdpi.com

Table 3: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (sp²) | IR/Raman | ~3000 - 3100 |

| C-H stretch (sp³) | IR/Raman | ~2850 - 3000 |

| C=C stretch | IR/Raman | ~1640 - 1680 |

| C-O-C stretch (ether) | IR | ~1050 - 1150 |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignments

When reactions involving this compound lead to the formation of chiral products, determining their absolute configuration is essential. Chiroptical spectroscopy, which includes Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provides a powerful, non-destructive method for this purpose.

These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. The standard approach involves experimentally measuring the ECD or VCD spectrum of the chiral product. Concurrently, quantum mechanical calculations, typically using density functional theory (DFT), are performed to predict the theoretical spectra for all possible stereoisomers (e.g., R and S enantiomers). nih.gov The absolute configuration of the synthesized compound is then confidently assigned by matching the experimental spectrum with the calculated spectrum. nih.gov This combination of experimental and computational chiroptical spectroscopy is a cornerstone of modern stereochemical analysis.

Synthesis and Reactivity of Functionalized 2,5 Dihydro 2,2 Dimethylfuran Derivatives

Synthetic Routes to Substituted 2,5-Dihydro-2,2-dimethylfuran Analogues

The construction of the this compound core and the introduction of various substituents have been achieved through a range of synthetic strategies. These methods often leverage modern catalytic processes to achieve high efficiency and selectivity.

One promising approach involves the ferrocenium-catalyzed dehydrative cyclization of 1,4-diols. This method provides a route to 2,2,5-trisubstituted tetrahydrofurans, which can serve as precursors to the desired dihydrofuran analogues. mdpi.comresearchgate.net The reaction proceeds under mild conditions and offers a straightforward way to access highly substituted furan (B31954) rings.

Organocatalysis has also emerged as a powerful tool for the synthesis of functionalized 2,5-dihydrofurans. A modular approach starting from readily available γ-hydroxy enals allows for the introduction of diverse oxygen, nitrogen, and carbon-based nucleophiles at the 2-position of the dihydrofuran ring. rsc.orgresearchgate.net This method is characterized by its broad substrate scope and high functional group tolerance.

Furthermore, photocatalytic methods are being explored for the synthesis of dihydrofurans. Visible-light-induced difunctionalization and cyclization strategies offer an attractive and sustainable approach to these heterocyclic systems. researchgate.netresearchgate.net For instance, oxidative [3+2] cycloadditions of phenols and alkenes, facilitated by transition metal photocatalysis, have been successfully employed in the synthesis of dihydrobenzofuran natural products, showcasing the potential of this strategy for the synthesis of a wide range of dihydrofuran derivatives. nih.gov

Metal-catalyzed reactions have also been extensively utilized. Gold-catalyzed cyclization of functionalized α-hydroxyallenes and copper-catalyzed intramolecular hydroalkoxylation of allenoates provide efficient routes to substituted 2,5-dihydrofurans. organic-chemistry.org These methods often exhibit high stereoselectivity, allowing for the synthesis of enantiomerically enriched products.

| Methodology | Starting Materials | Key Features | Potential for 2,2-Dimethyl Substitution |

|---|---|---|---|

| Ferrocenium-Catalyzed Dehydrative Diol Cyclization | Substituted 1,4-diols | Mild conditions, access to highly substituted systems. mdpi.comresearchgate.net | Applicable by using appropriately substituted diol precursors. |

| Organocatalytic Modular Synthesis | γ-hydroxy enals and nucleophiles | Broad substrate scope, high functional group tolerance. rsc.orgresearchgate.net | Feasible with γ-hydroxy enals bearing gem-dimethyl groups. |

| Photocatalytic Cycloaddition | Phenols and alkenes | Use of benign oxidants, modular synthesis. nih.gov | Adaptable by using alkenes with a gem-dimethyl moiety. |

| Gold-Catalyzed Cyclization | α-hydroxyallenes | High stereoselectivity, access to chiral products. organic-chemistry.org | Possible with appropriately substituted allene (B1206475) precursors. |

| Copper-Catalyzed Hydroalkoxylation | Allenoates | Efficient and selective intramolecular cyclization. organic-chemistry.org | Applicable with allenoates containing the gem-dimethyl group. |

Structure-Reactivity Relationships in Functionalized Derivatives

The reactivity of functionalized this compound derivatives is intricately linked to the electronic and steric properties of their substituents. While specific studies on this particular scaffold are limited, general principles of organic chemistry and findings from related furan and tetrahydrofuran (B95107) systems can provide valuable insights.

The gem-dimethyl group at the 2-position exerts a significant steric influence, which can direct the approach of reagents and influence the stereochemical outcome of reactions. This steric hindrance can also affect the rate of reactions occurring at or near the C2 position.

The electronic nature of substituents on the dihydrofuran ring plays a crucial role in determining the molecule's reactivity. Electron-donating groups can increase the electron density of the double bond, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups can decrease the electron density, rendering the double bond less reactive towards electrophiles but potentially more susceptible to nucleophilic attack at other positions.

Kinetic studies on the reaction of 2,5-dimethylfuran (B142691) with hydroxyl radicals have shown that the rate of reaction is influenced by the substitution pattern on the furan ring. nih.gov This suggests that functional groups on the this compound core would similarly modulate its reactivity in radical reactions. The stability of radical intermediates formed during such reactions would be a key factor in determining the reaction pathway and product distribution.

Chemoenzymatic Transformations for Selective Functionalization

Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis, offer a powerful approach for the selective functionalization of this compound derivatives. Lipases, in particular, have shown great promise in the kinetic resolution of racemic furan-based alcohols through enantioselective acylation. researchgate.netresearchgate.net

This strategy can be envisioned for the selective acylation of a hydroxyl group at a specific position on a functionalized this compound, yielding enantiomerically enriched products. For instance, a racemic mixture of a hydroxylated derivative could be treated with a lipase (B570770) and an acyl donor, leading to the preferential acylation of one enantiomer and allowing for the separation of the acylated product from the unreacted alcohol.

The choice of lipase, solvent, and acyl donor can significantly influence the efficiency and selectivity of the transformation. core.ac.ukpsecommunity.org By carefully optimizing these reaction parameters, it is possible to achieve high conversions and enantiomeric excesses. This approach is particularly valuable for the synthesis of chiral building blocks for the pharmaceutical and agrochemical industries.

| Enzyme Class | Transformation | Substrate | Key Advantage |

|---|---|---|---|

| Lipases | Kinetic Resolution via Acylation | Hydroxylated this compound derivatives | High enantioselectivity, access to chiral compounds. researchgate.netcore.ac.uk |

| Hydrolases | Hydrolysis of Ester Derivatives | Ester-functionalized this compound derivatives | Mild reaction conditions, selective deprotection. |

| Oxidoreductases | Oxidation of Hydroxyl Groups | Hydroxylated this compound derivatives | Selective oxidation to aldehydes or ketones. |

Development of Novel Reagents and Methodologies for Derivatization

Recent advances in synthetic methodology have opened up new avenues for the derivatization of the this compound scaffold. These novel approaches often offer improved selectivity, efficiency, and functional group tolerance compared to traditional methods.

One of the most significant developments is in the area of C-H bond activation and functionalization. nih.gov Directing group-assisted or catalyst-controlled C-H activation allows for the introduction of new functional groups at previously unreactive positions on the dihydrofuran ring. Photocatalysis, in particular, has emerged as a powerful tool for the redox-neutral α-C-H bond functionalization of tetrahydrofurans, a strategy that could be extended to their dihydro counterparts. nih.gov Quantum dots have been shown to activate the α-C-H bond of tetrahydrofuran under visible light irradiation, enabling its coupling with various radical precursors.

Furthermore, novel photocatalytic cycloaddition reactions provide a means to construct the dihydrofuran ring with concomitant introduction of functionality. researchgate.netresearchgate.netnih.gov These methods often proceed under mild conditions and can tolerate a wide range of functional groups, making them highly attractive for the synthesis of complex derivatives.

The development of new catalysts and reagents continues to drive innovation in this field. For example, the use of chiral ligands in metal-catalyzed reactions allows for the asymmetric synthesis of functionalized dihydrofurans, providing access to enantiomerically pure compounds. organic-chemistry.org The exploration of domino reactions, where multiple bond-forming events occur in a single synthetic operation, also offers a highly efficient strategy for the rapid construction of complex molecular architectures based on the this compound core. mdpi.com

Future Research Directions and Challenges in 2,5 Dihydro 2,2 Dimethylfuran Chemistry

Development of Highly Sustainable and Atom-Economical Synthetic Routes

A primary challenge in the field is the development of synthetic pathways to 2,5-Dihydro-2,2-dimethylfuran and related furan (B31954) derivatives that are both environmentally benign and maximize the incorporation of all starting materials into the final product. Current research efforts are geared towards replacing traditional methods that may involve harsh conditions or produce significant waste with greener alternatives.

Key areas of future research include:

Biomass Conversion: A significant focus is on the catalytic transformation of renewable biomass, such as carbohydrates, into furan-based compounds. scispace.comfrontiersin.org This approach aligns with the principles of green chemistry by utilizing sustainable feedstocks. frontiersin.org The development of efficient, one-pot syntheses from sources like fructose (B13574) is a promising avenue. google.com

Green Solvents and Catalysts: The use of environmentally friendly solvents, such as ionic liquids or low transition temperature mixtures (LTTM), and low-cost, earth-abundant metal catalysts like copper, are being explored to reduce the environmental impact of synthesis. cbiore.idresearchgate.net

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The discovery and optimization of catalytic systems are central to advancing the chemistry of this compound. The goal is to develop catalysts that offer high selectivity for the desired product, operate under mild conditions, and can be easily recovered and reused.

Future research in this area will likely concentrate on:

Non-Noble Metal Catalysts: While noble metals like palladium and ruthenium have shown high activity, their cost and limited availability are significant drawbacks. mdpi.com Consequently, there is a strong push towards developing catalysts based on more abundant and less expensive metals such as copper, nickel, and iron. cbiore.idmdpi.com Mineral-derived copper catalysts, for example, have shown promise in the selective hydrogenation of furan derivatives.

Bifunctional Catalysts: For multi-step transformations, such as the conversion of biomass to 2,5-dimethylfuran (B142691), bifunctional catalysts that can facilitate multiple reaction steps (e.g., hydrogenation and deoxygenation) in a single pot are highly desirable. mdpi.com

Heterogeneous Catalysis: The development of solid, heterogeneous catalysts is a key objective. These catalysts are more easily separated from the reaction mixture, facilitating product purification and catalyst recycling, which is crucial for industrial applications. rsc.org

| Catalyst Type | Metal/Support | Key Advantages | Research Focus |

| Noble Metal | Pd, Pt, Ru on various supports | High activity and selectivity | Reducing metal leaching, improving stability |

| Non-Noble Metal | Ni/Al2O3-TiO2-ZrO2, Cu-ZnO | Low cost, high availability | Enhancing performance and stability |

| Mineral-Derived | Cu from malachite, rosasite | Sustainable sourcing, tailored properties | Understanding structure-performance relationships |

| Bifunctional | Metal and acid/base sites on one support | Enables tandem reactions, process simplification | Optimizing the balance of catalytic functions |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages for the synthesis of this compound, including improved safety, scalability, and process control.

Future directions in this domain will involve:

Continuous Flow Reactors: Designing and optimizing continuous flow systems for the synthesis of furan derivatives is a major area of interest. rsc.orgchemrxiv.org Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. rsc.org The synthesis of 2,5-dimethoxy-2,5-dihydrofuran (B146672) has been demonstrated in a thin layer flow cell. researchgate.net

Automated Platforms: The integration of flow reactors with automated control systems and real-time analytical techniques will enable high-throughput screening of reaction conditions and catalysts. This will accelerate the discovery of optimal synthetic protocols.

Safety and Scalability: Flow chemistry inherently offers safety benefits, particularly when dealing with highly reactive intermediates or exothermic reactions. Furthermore, scaling up production in a flow system is often more straightforward than in batch reactors. chemrxiv.org

Deeper Understanding of Complex Reaction Networks via Advanced Spectroscopic and Computational Tools

A fundamental understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and designing new ones.

Future research will leverage:

In-situ Spectroscopy: Techniques such as in-situ NMR and FTIR spectroscopy will be employed to monitor reactions in real-time. This will provide valuable insights into the formation of intermediates and byproducts, helping to elucidate complex reaction pathways.

Computational Chemistry: Density Functional Theory (DFT) calculations and other computational methods will be used to model reaction mechanisms, predict the properties of catalysts and intermediates, and guide the design of new experiments. nih.govrsc.org These computational studies can help to rationalize experimental observations and accelerate the discovery of more efficient synthetic routes. rsc.orgorganic-chemistry.org

Kinetic Modeling: Detailed kinetic studies will be essential for developing accurate models of reaction networks. These models can then be used to optimize reaction conditions and reactor design for maximizing the yield of the desired product.

Expanding the Scope of Applications in Emerging Areas of Chemical Science

While 2,5-dimethylfuran, a close derivative, has been extensively studied as a potential biofuel, the unique chemical properties of this compound and its analogues open up possibilities for a wide range of other applications. ej-eng.orgresearchgate.net

Promising areas for future exploration include:

Pharmaceuticals and Agrochemicals: The furan nucleus is a common motif in many biologically active molecules. researchgate.net Future research will likely focus on the synthesis of novel this compound derivatives and their evaluation as potential drug candidates or agrochemicals. sarchemlabs.comnih.gov

Materials Science: Furan-based polymers and materials are gaining interest for their potential use in a variety of applications, including resins, adhesives, and advanced materials with unique optical and electronic properties. chemrxiv.orgresearchgate.net The development of new polymers derived from this compound is a promising research avenue.

Fine Chemicals and Specialty Solvents: The specific physical and chemical properties of this compound may make it a valuable intermediate in the synthesis of fine chemicals or as a specialty solvent in certain applications. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.